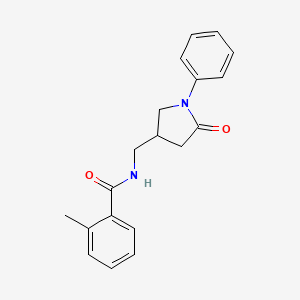

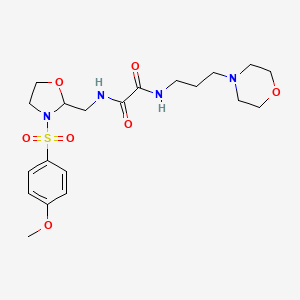

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dearomatising Rearrangements of Lithiated Thiophenecarboxamides

Research has shown that thiophene-3-carboxamides with allyl or benzyl substituents at nitrogen undergo dearomatising cyclisation when treated with LDA, leading to transformations into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This study highlights the potential of such compounds in synthesizing complex molecules with diverse biological activities (J. Clayden et al., 2004).

Synthesis of Thromboxane Compounds from Carbohydrates

Another study focused on creating chiral precursors for the carbohydrate-based construction of thromboxane A2 and B2 ring systems, using allyl 4-C-[(carboxamido)- and (ethoxycarbonyl)methyl]hex-2-enopyranosides. This work underscores the versatility of allylic compounds in synthesizing complex molecules with potential therapeutic applications (I. Pelyvás et al., 1990).

Copper-Catalyzed N-allenylation of Allylic Sulfonamides

A study demonstrated the synthesis of allylic allenic amides through a copper-catalyzed cross-coupling between allylic sulfonamides and bromoallenes. This process highlights the potential of using copper catalysis in creating compounds that may serve as substrates for further palladium-catalyzed carbocyclizations, pointing towards the synthesis of complex organic molecules with possible pharmaceutical applications (Andreas K. A. Persson et al., 2009).

Synthesis and Antimicrobial Activities of β-lactam and Thiazolidine-grafted Tetrahydrobenzothiophenes

A series of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives were synthesized. These compounds showed significant antimicrobial activities, demonstrating the potential of these chemically modified thiophene derivatives in the development of new antimicrobial agents (M. Babu et al., 2013).

Lewis-Acid-Catalyzed Direct Allylation

A protocol for the direct N-allylation of electron-poor N-heterocyclic amides and sulfonamides via an amide-aldehyde-alkene condensation reaction catalyzed by a Lewis acid was reported. This method demonstrates a broad substrate scope, offering an efficient pathway to a variety of allylamine derivatives, which could be beneficial in synthesizing pharmaceutical compounds (Xiao‐Xia Wang et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-allyl-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is the type 2a sarco/endoplasmic reticulum Ca2±ATPase (SERCA2a) which plays a central role in the intracellular Ca2+ homeostasis of cardiac myocytes .

Mode of Action

This compound enhances SERCA2a Ca2±ATPase and Ca2+ transport activities in cardiac sarcoplasmic reticulum (SR) vesicles . It interacts with the SERCA-phospholamban complex, which is crucial for the regulation of the SERCA2a pump .

Biochemical Pathways

The compound affects the intracellular calcium regulation pathway. By enhancing the SERCA2a-mediated Ca2+ transport, it increases the endoplasmic reticulum Ca2+ load . This results in increased action potential-induced Ca2+ transients and SR Ca2+ load in mouse ventricular myocytes .

Result of Action

The compound’s action results in enhanced intracellular Ca2+ dynamics in cardiomyocytes. It increases the action potential-induced Ca2+ transients and SR Ca2+ load, with negligible effects on L-type Ca2+ channels and Na+/Ca2+ exchanger . This could potentially improve cardiac function in conditions where SERCA2a function is compromised, such as heart failure .

Properties

IUPAC Name |

3-[benzenesulfonyl(ethyl)amino]-N-prop-2-enylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-3-11-17-16(19)15-14(10-12-22-15)18(4-2)23(20,21)13-8-6-5-7-9-13/h3,5-10,12H,1,4,11H2,2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFULSTVHZLTQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(3-Chloro-1-benzothiophen-2-yl)-oxomethyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetic acid ethyl ester](/img/structure/B2525722.png)

![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2525727.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2525731.png)

![N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2525734.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one](/img/structure/B2525736.png)

![1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2525737.png)